molecular formula C14H14Cl2N2OS B3429994 N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide CAS No. 790271-16-8

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3429994
M. Wt: 329.2 g/mol
InChI Key: IAHDUHMQVQNYRB-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide, commonly known as CT04, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of CT04 is not fully understood. However, it has been suggested that CT04 may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. CT04 may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

CT04 has been shown to have a range of biochemical and physiological effects. In cancer cells, CT04 has been shown to inhibit cell growth and induce apoptosis. In animal models of inflammation, CT04 has been shown to reduce inflammation and improve tissue damage. CT04 has also been shown to have low toxicity in animal studies.

Advantages And Limitations For Lab Experiments

CT04 has several advantages for lab experiments. It has been shown to have promising activity against a range of cancer cell lines and has low toxicity in animal studies. CT04 is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, CT04 is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of CT04.

Future Directions

There are several future directions for research on CT04. Further studies are needed to fully understand the mechanism of action of CT04 and its potential applications in the field of medicinal chemistry. CT04 may also be studied for its potential use in combination with other drugs for cancer treatment. Additionally, CT04 may be studied for its potential use in other disease models, such as autoimmune diseases and neurodegenerative diseases.

Scientific Research Applications

CT04 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have promising activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CT04 has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in animal models of inflammation.

properties

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-8-4-9(2)13(12(16)5-8)18(10(3)19)14-17-11(6-15)7-20-14/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHDUHMQVQNYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146429
Record name N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide

CAS RN

790271-16-8
Record name N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790271-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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